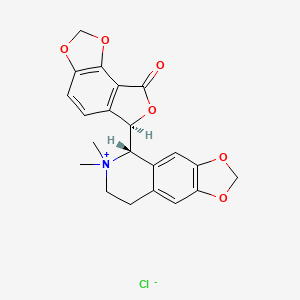

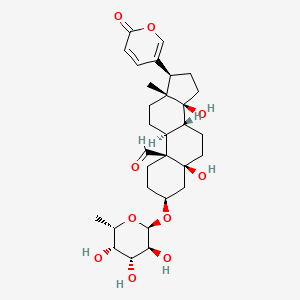

Kalanchoside B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

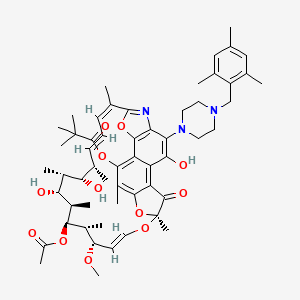

Kalanchoside B is a natural product found in Kalanchoe laciniata with data available.

Scientific Research Applications

Cytotoxic Properties

Kalanchoside B, along with other compounds isolated from Kalanchoe species, has shown significant cytotoxic activity against human tumor cell lines. This is demonstrated in a study where various compounds from Kalanchoe gracilis were tested for their effectiveness in inhibiting cancer cell growth, with results indicating nanomolar potency (Wu et al., 2006).

Immunomodulatory Effects

In research involving Kalanchoe brasiliensis, a compound closely related to Kalanchoside B, named Kalanchosine dimalate, was found to have a strong and selective impact on B cell development in the bone marrow, indicating potential immunomodulatory applications (Paiva et al., 2008).

Effects on Plant Growth and Development

A study on Kalanchoe blossfeldiana, a related species, explored the impact of low-intensity blue light on plant performance and flower induction, which may have implications for understanding how light influences the growth and development of plants, including those containing Kalanchoside B (Yang, Song, & Jeong, 2022).

Antioxidant and Antimicrobial Activities

The genus Kalanchoe, which includes species like Kalanchoe pinnata and Kalanchoe brasiliensis, has been reported to possess antioxidant and antimicrobial properties. These plants contain a range of bioactive molecules, such as flavonoids, that contribute to their therapeutic potential (Richwagen et al., 2019), (Abdellaoui et al., 2010).

Anticancer and Cytoprotective Autophagy

Kalantuboside B, a derivative of Kalanchoside B, has shown promise in studies for its anticancer effects. It can induce apoptosis in human melanoma cells and also promote cytoprotective autophagy, a process that may protect against cancer cell growth (Hseu et al., 2019).

Hepatoprotective Activity

Kalanchoe pinnata, from which Kalanchoside B is derived, has been used traditionally for its hepatoprotective properties. Studies indicate that the leaf extracts can effectively treat liver ailments such as jaundice (Yadav & Dixit, 2003).

properties

Product Name |

Kalanchoside B |

|---|---|

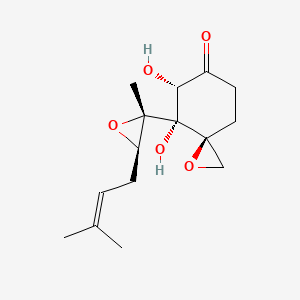

Molecular Formula |

C30H42O10 |

Molecular Weight |

562.6 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C30H42O10/c1-16-23(33)24(34)25(35)26(39-16)40-18-5-10-28(15-31)20-6-9-27(2)19(17-3-4-22(32)38-14-17)8-12-30(27,37)21(20)7-11-29(28,36)13-18/h3-4,14-16,18-21,23-26,33-37H,5-13H2,1-2H3/t16-,18-,19+,20-,21+,23+,24+,25-,26-,27+,28-,29-,30-/m0/s1 |

InChI Key |

HNNFRQFXBWSJBX-LJTARLIBSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O |

synonyms |

hellebrigenin-3-O-alpha-fucopyranoside hellebrigenin-3-O-fucopyranoside kalanchoside B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6-sulfonato-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-(4-methoxyphenyl)-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6-sulfonate](/img/structure/B1251454.png)

![(6Z,11Z,15Z,20Z)-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene](/img/structure/B1251458.png)